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Compound of Interest

Compound Name: 4-Chlorophenethylamine

Cat. No.: B057563

An In-Depth Technical Guide to 4-Chlorophenethylamine (CAS 156-41-2)

Foreword

This document serves as a comprehensive technical guide for researchers, scientists, and
professionals in drug development on the physical, chemical, and pharmacological properties
of 4-Chlorophenethylamine, registered under CAS number 156-41-2. As a substituted
phenethylamine, this compound is a valuable intermediate in organic synthesis, particularly for
constructing more complex molecules with potential therapeutic applications. This guide moves
beyond a simple recitation of data, offering insights into its reactivity, analytical characterization,
and practical laboratory applications, grounded in established chemical principles.

Compound Identification and Nomenclature

It is critical to correctly identify the chemical entity associated with a CAS number. CAS 156-41-
2 is unequivocally assigned to 4-Chlorophenethylamine. It is structurally characterized by a
phenethylamine backbone with a chlorine atom substituted at the para- (4-) position of the
phenyl ring.[1]

e |[UPAC Name: 2-(4-chlorophenyl)ethan-1-amine[2]

e Synonyms: 4-Chlorophenethylamine, 2-(p-Chlorophenyl)ethylamine, 4-
Chlorobenzeneethanamine, p-Chlorophenylethylamine[1][3]

o Chemical Class: Aromatic Amine, Halogenated Organic Compound[4]
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Below is the chemical structure rendered using the DOT language.

Figure 1: Chemical Structure of 2-(4-chlorophenyl)ethan-1-amine

Physical and Chemical Properties

The compound is typically supplied as a liquid, ranging from colorless to pale yellow.[5][6] Its
physical state and properties are crucial for handling, storage, and reaction setup.

Property Value Source(s)
Molecular Formula CsH10CIN [1][2]
Molecular Weight 155.62 g/mol [718]
Clear, colorless to pale yellow
Appearance . [4][5]
liquid

. . 60-65 °C at 0.1 mmHg; 110-
Boiling Point [9][10]
112 °C at 8 mmHg

Density 1.112 g/mL at 25 °C [519]
Refractive Index (n2°/D) 1.548 [51[9]
pKa (Predicted) 9.72+£0.10 [5]

Soluble in water; soluble in

Solubility common organic solvents like [4]
ethanol.
Flash Point 106 °C (222.8 °F) - closed cup [7]

Chemical Profile and Reactivity

4-Chlorophenethylamine's reactivity is dictated by two primary functional groups: the primary
amine and the chlorinated aromatic ring.

o Amine Group Reactivity: The ethylamine side chain possesses a nucleophilic primary amine,
making it amenable to a wide range of standard transformations. It readily undergoes N-
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acylation, N-alkylation, and condensation reactions.[11] This reactivity is the cornerstone of
its utility as a synthetic building block, allowing for the extension of its molecular framework.

o Aromatic Ring Reactivity: The 4-chlorophenyl group is relatively stable. The chlorine atom is
a deactivating, ortho-, para-directing substituent for electrophilic aromatic substitution,
though such reactions are not its primary application. The C-CI bond is robust but can be
susceptible to cleavage under harsh reductive conditions (hydrodehalogenation), a key
consideration during reaction design.[1]

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of 4-Chlorophenethylamine is essential. Standard
spectroscopic techniques provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and
aliphatic protons. The aromatic protons will appear as two doublets in the ~7.1-7.3 ppm
region, characteristic of a 1,4-disubstituted benzene ring. The ethyl bridge will present as two
triplets, one for the benzylic -CH2- group (~2.7-2.9 ppm) and one for the -CHz- adjacent to
the amine (~2.9-3.1 ppm). The amine protons (-NH3z) typically appear as a broad singlet, the
chemical shift of which is concentration and solvent dependent.

e 13C NMR: The carbon NMR spectrum will display six unique signals. Four signals will be in
the aromatic region (~128-140 ppm), corresponding to the four distinct carbon environments
of the disubstituted ring. Two aliphatic signals will appear upfield, one for the benzylic carbon
(=39 ppm) and another for the carbon bonded to the nitrogen atom (~43 ppm).[12]

Mass Spectrometry (MS)

In a typical Electron lonization (ElI) GC-MS analysis, the mass spectrum will exhibit a molecular
ion peak ([M]*) at m/z 155 and a characteristic isotopic peak at m/z 157 with approximately
one-third the intensity, confirming the presence of a single chlorine atom. The most prominent
fragment ion is expected at m/z 125, resulting from the benzylic cleavage and loss of the
*CH2NHz2 radical, a characteristic fragmentation pattern for phenethylamines.[3][11]

Infrared (IR) Spectroscopy
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The IR spectrum provides confirmation of key functional groups. Characteristic absorption
bands include:

e N-H Stretch: A medium to weak doublet around 3300-3400 cm~1 for the primary amine.
e C-H Stretch (Aromatic): Peaks just above 3000 cm™1,
o C-H Stretch (Aliphatic): Peaks just below 3000 cm~1.

e C=C Stretch (Aromatic): Overtones in the 1600-2000 cm~1 region and primary bands around
1490-1600 cm~1.

e C-CI Stretch: A strong band in the 1000-1100 cm~1 region.[13]

Applications in Research and Drug Development

4-Chlorophenethylamine is primarily used as a versatile intermediate or building block in
multi-step organic syntheses.[4][11] Its structure is a key component in the development of
more complex molecules targeting the central nervous system.

A notable application is its use as a reactant in the preparation of isoalloxazine derivatives,
which have been investigated as a new class of cholinesterase inhibitors for potential use in
Alzheimer's therapy.[9][14] In this context, the primary amine of 4-chlorophenethylamine
serves as a reactive handle to construct the larger heterocyclic system responsible for the
desired biological activity. This highlights its importance in medicinal chemistry for generating
novel molecular scaffolds.[15]

Experimental Protocols

The following protocols are representative examples grounded in established chemical
principles for the synthesis and analysis of 4-Chlorophenethylamine. They are intended for
instructional purposes and must be adapted and validated by researchers with appropriate
safety assessments.

Protocol 1: Synthesis via Reduction of a Nitroalkene

This protocol describes the synthesis of 4-Chlorophenethylamine from 1-chloro-4-(2-
nitrovinyl)benzene, a common precursor. The reduction is achieved using lithium aluminum
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hydride (LAH), a potent reducing agent effective for this transformation.

Click to download full resolution via product page

Figure 2: Workflow for Synthesis of 4-Chlorophenethylamine

Methodology:

e Reaction Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and nitrogen inlet, add 1-chloro-4-(2-nitrovinyl)benzene (1.0 eq) dissolved in
anhydrous tetrahydrofuran (THF).

e Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of lithium
aluminum hydride (LAH) in THF (2.0-2.5 eq) via the dropping funnel, maintaining the internal
temperature below 10 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Then, heat the reaction to reflux for 4 hours. Monitor the reaction
progress by Thin-Layer Chromatography (TLC).

o Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LAH by the
sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and
finally water again (3X mL), where X is the number of grams of LAH used.

« |solation: A granular precipitate will form. Filter the solid salts through a pad of Celite and
wash thoroughly with THF.

 Purification: Combine the organic filtrates and remove the solvent under reduced pressure.
The resulting crude oil can be purified by vacuum distillation to yield pure 4-
Chlorophenethylamine.[1]
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Protocol 2: Purity Analysis by High-Performance Liquid
Chromatography (HPLC)

This protocol outlines a general-purpose reversed-phase HPLC method for assessing the
purity of a 4-Chlorophenethylamine sample.

Equilibrate HPLC system Inject sample (5-10 pL) Run gradient elution program Integrate peaks and
(with initial conditions (e.g., 95:5 A:B) onto C18 column (e.g., 5% to 95% B over 15 min) Detect at 220 nm or 254 nm calculate purity (%)

Preparation

Prepare Sample:
~1 mg/mL in 50:50

Mobile Phase A/B

Click to download full resolution via product page

Figure 3: Workflow for HPLC Purity Analysis

Methodology:

 Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18
reversed-phase column (e.g., 4.6 x 150 mm, 5 um particle size) is used.

» Mobile Phase:
o Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
o Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

o Sample Preparation: Prepare a stock solution of 4-Chlorophenethylamine at approximately
1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
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o Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

o

o Column Temperature: 30 °C.

o Detection Wavelength: 220 nm.

o Injection Volume: 10 pL.

o Gradient Program:

0-1 min: 5% B

1-10 min: Linear gradient from 5% to 95% B

10-12 min: Hold at 95% B

12.1-15 min: Return to 5% B and re-equilibrate.

e Analysis: The purity is determined by calculating the area percentage of the main peak
relative to the total area of all observed peaks.

Safety and Handling

4-Chlorophenethylamine is an irritant and should be handled with appropriate personal
protective equipment (PPE).[7]

» Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).[1][7]

» Handling: Work in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and
clothing. Wear chemical-resistant gloves, safety goggles, and a lab coat.[3]

» Storage: Store in a cool, dry place in a tightly sealed container.[4] Keep away from strong
acids and oxidizing agents.[16]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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